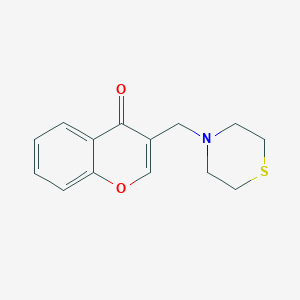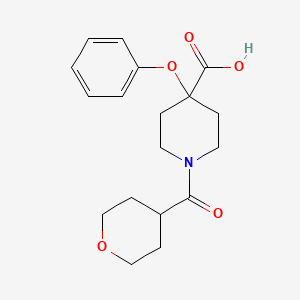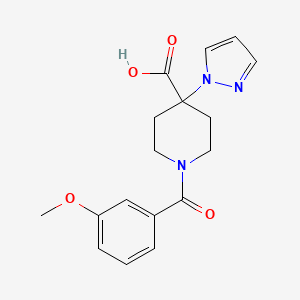
3-(4-thiomorpholinylmethyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-thiomorpholinylmethyl)-4H-chromen-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMC and has a molecular formula of C12H13NO2S. TMC belongs to the class of chromenone compounds and has a thiomorpholine group attached to it.
作用機序
The exact mechanism of action of TMC is not fully understood. However, studies have suggested that TMC exerts its biological activity by inhibiting various enzymes and proteins. TMC has been found to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. TMC has also been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in neurotransmission. Additionally, TMC has been found to inhibit the growth of various cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
TMC has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that TMC inhibits the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. TMC has also been found to exhibit antifungal and antimicrobial properties. In animal studies, TMC has been found to exhibit anti-inflammatory and analgesic effects. TMC has also been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
TMC has several advantages as a research tool. It is relatively easy to synthesize and has a high purity level. TMC has also been found to exhibit a wide range of biological activities, making it a versatile research tool. However, TMC also has some limitations. It is relatively expensive to synthesize, and its stability can be affected by various factors, such as pH and temperature.
将来の方向性
There are several future directions for TMC research. One potential direction is to study the potential use of TMC as an anti-inflammatory agent and for the treatment of neurological disorders. Another potential direction is to study the potential use of TMC as an insecticide and antifeedant in agriculture. Additionally, further research is needed to fully understand the mechanism of action of TMC and to identify its potential therapeutic targets.
合成法
TMC can be synthesized by using a multi-step reaction method. The first step involves the synthesis of 4-hydroxycoumarin, which is then reacted with 4-chloromethylthiophene to form 3-(4-chloromethylthiophenyl)-4H-chromen-4-one. This intermediate product is then reacted with thiomorpholine to form the final product, 3-(4-thiomorpholinylmethyl)-4H-chromen-4-one. The purity of the final product can be enhanced by using various purification techniques.
科学的研究の応用
TMC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, TMC has been found to exhibit anticancer, antifungal, and antimicrobial properties. TMC has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurological disorders. In agriculture, TMC has been found to exhibit insecticidal and antifeedant properties. TMC has also been studied for its potential use in environmental science as a fluorescent probe for heavy metal ions.
特性
IUPAC Name |
3-(thiomorpholin-4-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-14-11(9-15-5-7-18-8-6-15)10-17-13-4-2-1-3-12(13)14/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUXJXDCHFLDIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyano-N,N,3-trimethyl-5-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxamide](/img/structure/B5370753.png)
![(3S*,4S*)-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3,4-diol](/img/structure/B5370759.png)
![2-(benzylthio)-6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5370762.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370773.png)
![[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B5370775.png)

![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5370794.png)
![(5R,11aS)-3-[6-(methoxymethyl)pyrimidin-4-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5370798.png)
![isopropyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5370807.png)
![7-[(dimethylamino)(2-methylphenyl)acetyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5370808.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5370817.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5370823.png)

